BENGHE Validation & Comparative

Check Availability & Pricing

Galphimine B: A Comparative Meta-Analysis of
Clinical Efficacy in Anxiety Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Galphimine B

Cat. No.: B1674414

In the landscape of psychopharmacology, the quest for effective and well-tolerated anxiolytic
agents is perpetual. Galphimine B, a nor-seco-triterpenoid isolated from Galphimia glauca,
has emerged as a promising phytomedicine for the treatment of anxiety disorders. This guide
provides a meta-analytic comparison of clinical trial data on Galphimine B, evaluating its
performance against established anxiolytics and placebo. The information is intended for
researchers, scientists, and drug development professionals, offering a synthesis of current
clinical evidence.

Comparative Efficacy of Galphimine B

Clinical trials have investigated the efficacy of standardized Galphimia glauca extracts,
containing Galphimine B, primarily in Generalized Anxiety Disorder (GAD) and Social Anxiety
Disorder. The primary endpoint in these studies is often the reduction in anxiety symptoms as

measured by validated rating scales.

A 10-week, double-blind, randomized clinical trial involving 167 patients with GAD compared a
standardized Galphimine B extract to alprazolam.[1] At the study's inception, both groups
presented with severe anxiety, with mean Hamilton Anxiety Scale (HAM-A) scores of 35.8 + 8.1
for the experimental group and 35.1 £ 8.8 for the control group.[1] By the end of the 10-week
treatment period, a significant reduction in HAM-A scores was observed in both groups, with
the Galphimine B group reaching 3.5 £ 5.5 and the alprazolam group 4.6 £ 6.5.[1] The
therapeutic success rate was 92.0% for the Galphimine B group and 85.7% for the alprazolam

group.[1]
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Another 15-week, double-blind, randomized trial with 191 GAD patients compared a G. glauca
herbal product standardized to 0.175 mg of Galphimine B with lorazepam.[2] The study found
that the G. glauca extract demonstrated greater anxiolytic effectiveness than lorazepam, with
mean HAM-A score reductions to 11.51 + 8.27 for the experimental group compared to 12.40 +
8.07 for the lorazepam group.[2] The mean anxiolytic effectiveness was significantly higher for
the Galphimine B group (0.686 + 0.019) versus the lorazepam group (0.588 £ 0.019).[2] A
prior 4-week study also showed similar efficacy to lorazepam but with better tolerability.[3]

In the context of Social Anxiety Disorder, a 10-week pilot study involving 34 young people
compared a G. glauca extract (0.374 mg/dose of Galphimine B) with sertraline.[4][5][6] Both
groups showed a significant reduction in anxiety symptoms as measured by the Brief Social
Phobia Scale.[4][6] The Galphimine B group's score decreased from 41.1 + 10.3t0 11.2 £ 5.6,
while the sertraline group's score went from 37.7 + 7.3 to 11.1 + 5.2, with no significant
difference between the two groups.[4][5][6]

Table 1: Comparative Efficacy of Galphimine B in Anxiety Disorders
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Safety and Tolerability Profile

A significant advantage of Galphimine B observed across multiple studies is its favorable side
effect profile compared to traditional benzodiazepines. In the 10-week trial against alprazolam,
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daytime sleepiness was reported in only 4.7% of patients in the Galphimine B group,

compared to a significantly higher 22.2% in the alprazolam group.[1] The 15-week trial against

lorazepam found no significant differences in tolerability or therapeutic safety between the two

treatments, and importantly, no cases of tolerance, intoxication, dependence, or withdrawal

syndrome were reported with the G. glauca extract.[2]

Table 2: Comparative Safety and Tolerability
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Experimental Protocols

The clinical trials on Galphimine B have followed rigorous methodologies, including double-

blind, randomized, and controlled designs.

o Study Population: Participants were typically adults diagnosed with GAD or social anxiety

disorder based on established diagnostic criteria (e.g., DSM-1V) and with a minimum score

on a relevant anxiety scale (e.g., HAM-A = 20).[2]
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« Intervention: The experimental treatment consisted of orally administered capsules
containing a standardized extract of Galphimia glauca, with the dosage of Galphimine B
specified (e.g., 0.175 mg or 0.374 mg per dose).[2][4][5][6] The control groups received
active comparators like alprazolam, lorazepam, or sertraline, matched in presentation and

posology.[1][2][4][5][€]

e Outcome Assessment: The primary outcome was typically the change in anxiety scores from
baseline to the end of the treatment period, measured using scales such as the Hamilton
Anxiety Scale (HAM-A) or the Brief Social Phobia Scale.[1][2][4][6] Secondary outcomes
included tolerability and safety, assessed through the recording of adverse events and

clinical laboratory tests.[2]

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1674414?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/22828921/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6180996/
https://www.researchgate.net/publication/327938235_Therapeutic_Effectiveness_of_Galphimia_glauca_in_Young_People_with_Social_Anxiety_Disorder_A_Pilot_Study
https://pubmed.ncbi.nlm.nih.gov/30363731/
https://pubmed.ncbi.nlm.nih.gov/30834253/
https://pubmed.ncbi.nlm.nih.gov/22828921/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6180996/
https://www.researchgate.net/publication/327938235_Therapeutic_Effectiveness_of_Galphimia_glauca_in_Young_People_with_Social_Anxiety_Disorder_A_Pilot_Study
https://pubmed.ncbi.nlm.nih.gov/30363731/
https://pubmed.ncbi.nlm.nih.gov/30834253/
https://pubmed.ncbi.nlm.nih.gov/22828921/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6180996/
https://pubmed.ncbi.nlm.nih.gov/30363731/
https://pubmed.ncbi.nlm.nih.gov/22828921/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674414?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Validation & Co.m.parat.i\./e

Check Availability & Pricing

4 Screening & Enrollment A

Patient Population
(e.g., GAD, Social Anxiety)

Screening

Inclusion/Exclusion Criteria Met
(e.g., HAM-A Score, Age)

- J

Randomization

(Randomized AIIocation)

AN

Treatment Phase

Experimental Group Control Group

(e.g., Alprazolam, Lorazepam, Sertraline)

/

4 \Eollow—up/( Assessment )

Periodic Assessments
(e.g., Every 2 weeks)

Lo

Primary Outcome Measurement Secondary Outcome Measurement
(Anxiety Scale Reduction) (Adverse Events, Tolerability)

(G J

\%ta Analys /s/

Statistical Analysis
(Comparison of Outcomes)

(Galphimine B Extract)

Click to download full resolution via product page
Typical Clinical Trial Workflow for Galphimine B

Mechanism of Action and Signaling Pathways
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The anxiolytic effects of Galphimine B are attributed to its interaction with key neurotransmitter
systems in the brain. Unlike benzodiazepines, which primarily act on the GABAergic system,
Galphimine B's mechanism appears to be more complex.[7] It has been shown to interact with
the serotonergic system in the dorsal hippocampus and modulate the activity of dopaminergic
neurons in the ventral tegmental area (VTA).[2][8] Specifically, Galphimine B has been
demonstrated to modulate the response of 5-HT1A receptors in an allosteric manner.[7] This
interaction with both serotonergic and dopaminergic pathways likely contributes to its anxiolytic
properties without the sedative and dependence-inducing effects associated with GABAergic
agents.[3]
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Proposed Signaling Pathways for Galphimine B

In conclusion, the available clinical trial data suggests that Galphimine B is an effective and
well-tolerated anxiolytic for both generalized and social anxiety disorders. Its efficacy is
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comparable to that of standard treatments like alprazolam, lorazepam, and sertraline, but with a
more favorable side effect profile, particularly concerning sedation. Its unique mechanism of
action, involving the serotonergic and dopaminergic systems rather than the GABAergic
system, may underpin its therapeutic benefits and improved tolerability. Further large-scale,
long-term studies would be beneficial to solidify its place in the clinical management of anxiety
disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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